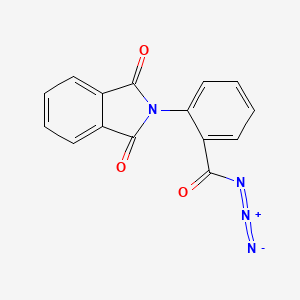
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound, in particular, is characterized by the presence of a benzoyl group and an isoindole moiety, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the safe formation of the azide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the explosive nature of azides. The use of continuous flow reactors and automated systems helps in minimizing risks and improving yield .
Chemical Reactions Analysis
Types of Reactions
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.
Cycloaddition Reactions: Reagents such as alkynes and alkenes are used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted benzoyl derivatives.
Cycloaddition Reactions: Formation of triazoles and other heterocyclic compounds.
Reduction Reactions: Formation of benzoyl amines.
Scientific Research Applications
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves the release of nitrogen gas upon decomposition, which drives various chemical transformations. The compound can act as a precursor to reactive intermediates that participate in cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Shares the isoindole moiety but differs in the functional groups attached.
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-Ethoxy-1,1-biphenyl-4-yl)butanoic acid: Contains a similar isoindole structure but with different substituents
Uniqueness
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to its azide functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds .
Properties
CAS No. |
100914-41-8 |
|---|---|
Molecular Formula |
C15H8N4O3 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)benzoyl azide |
InChI |
InChI=1S/C15H8N4O3/c16-18-17-13(20)11-7-3-4-8-12(11)19-14(21)9-5-1-2-6-10(9)15(19)22/h1-8H |
InChI Key |
FCPVVSGEWGPHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















